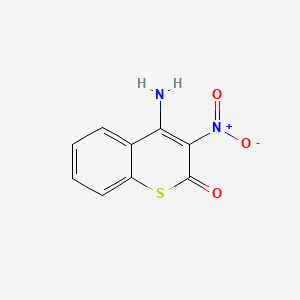![molecular formula C16H16ClNOS B5064481 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5064481.png)
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide, also known as CMPTB, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective inhibitor of the protein kinase CK2, an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and survival. In
作用機序
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide exerts its effects by binding to the ATP-binding site of CK2, thereby inhibiting its activity. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. By inhibiting CK2 activity, 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide can affect a variety of cellular processes that are regulated by CK2-dependent phosphorylation.
Biochemical and Physiological Effects
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of DNA repair. It has also been shown to affect the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways. In addition, 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide in lab experiments is its high selectivity for CK2, which allows for specific inhibition of CK2 activity without affecting other kinases. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of using 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations to achieve the desired effect.
将来の方向性
There are many potential future directions for research on 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide and its role in cellular processes. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide. Another potential direction is the use of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the role of CK2 in cancer and other diseases, and to explore the potential of CK2 inhibitors as therapeutic agents.
合成法
The synthesis of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with 2-(4-methylphenylthio)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide. The yield of the synthesis is typically around 50%.
科学的研究の応用
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been widely used in scientific research as a tool to study the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to a variety of cellular effects such as apoptosis, cell cycle arrest, and inhibition of DNA repair. 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has also been used to study the role of CK2 in cancer, as CK2 is overexpressed in many types of cancer and is thought to play a role in tumor progression.
特性
IUPAC Name |
4-chloro-N-[2-(4-methylphenyl)sulfanylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-2-8-15(9-3-12)20-11-10-18-16(19)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQDYSNTBOPNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R*,4R*)-1-[(2-methoxy-1-naphthyl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5064417.png)
![ethyl 4-({[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5064427.png)
![ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B5064437.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5064438.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5064445.png)
![3-({3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5064452.png)

![4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5064472.png)
![2-{[5-(4-iodophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5064475.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}azocane](/img/structure/B5064490.png)

![N-[2-(4-bromo-2-chlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5064506.png)